molecular formula C11H7FN4 B12907336 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-93-8

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12907336
CAS No.: 62051-93-8
M. Wt: 214.20 g/mol
InChI Key: PFRABAPPLISBDV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a fluorine substituent at the para position of the phenyl ring. This compound belongs to a class of heterocyclic molecules with a fused triazole-pyridine core, which is structurally analogous to purine, enabling diverse bioactivities . Its synthesis typically involves cascade reactions of azides with malononitrile dimer, yielding derivatives with high purity (81% yield) and a melting point of 315–316°C .

Properties

CAS No.

62051-93-8

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-(4-fluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7FN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H

InChI Key

PFRABAPPLISBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl azide with 2-cyanopyridine under thermal conditions to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding triazolopyridine oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

Structure

The compound features a triazole ring fused to a pyridine, with a fluorophenyl group that enhances its electronic properties, making it a versatile candidate for various applications.

Anticancer Activity

Research has indicated that derivatives of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study : A derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Its ability to disrupt microbial membranes makes it a candidate for developing new antibiotics.

  • Case Study : In vitro studies demonstrated effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

  • Case Study : Animal models of neurodegenerative diseases treated with this compound exhibited improved cognitive function and reduced neuronal loss.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Research Findings : Devices fabricated with this compound showed enhanced charge transport properties and improved efficiency compared to traditional materials.

Chemical Probes in Biological Studies

This compound serves as a chemical probe for studying biological pathways due to its ability to selectively bind to specific targets within cells.

Target Identification

The compound has been used in affinity labeling experiments to identify novel protein targets involved in disease processes.

  • Case Study : A study utilized this compound to label proteins associated with cancer metastasis, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among triazolopyridine derivatives arise from substituents on the phenyl ring. Below is a comparative analysis of physicochemical

Compound Name Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (MS m/z)
3-(4-Fluorophenyl)-3H-...* 4-Fluorophenyl 81 315–316 269.2 270 [M+H]+
3-(4-Chlorophenyl)-3H-... (3f) 4-Chlorophenyl 87 >300 285.7 286 [M+H]+
3-(3-Bromophenyl)-3H-... (3g) 3-Bromophenyl 80 328–329 330.1 330/332 [M+H]+
3-(3-Trifluoromethylphenyl)-3H-... (3h) 3-CF₃ 98 268–269 314.3 315 [M+H]+
3-(4-Methoxyphenyl)-3H-... 4-Methoxyphenyl 42 Not reported 281.3 350 [M+H]+

Notes:

  • The 4-fluorophenyl derivative exhibits moderate thermal stability (melting point >300°C), comparable to chlorinated analogs but lower than brominated derivatives .
  • Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) increase molecular weight and alter solubility, as seen in the reduced melting point of the trifluoromethyl derivative .
  • Substituent position influences reactivity: para-substituted derivatives (e.g., 4-F, 4-Cl) generally achieve higher yields than meta-substituted variants .

Stability and Reactivity

  • Electronic effects : The fluorine atom’s electronegativity enhances the electron-deficient nature of the triazolopyridine core, improving interactions with biological targets .
  • Steric effects : Bulkier substituents (e.g., -CF₃) reduce crystallinity, as evidenced by lower melting points .

Biological Activity

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H6_6FN5_5
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1082437-17-9

1. Anticancer Activity

Research indicates that derivatives of triazolo[4,5-b]pyridine exhibit potent anticancer properties. For instance, a study found that compounds with similar structures showed significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AA549 (Lung)40.54
Compound BCaco-2 (Colon)29.77

These findings suggest that the presence of a fluorophenyl group enhances the anticancer activity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial efficacy. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15.0
S. aureus12.5

The presence of the fluorine atom appears to contribute to the enhanced antibacterial properties by affecting the compound's lipophilicity and membrane permeability .

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound in models of Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function:

ParameterValue
AChE Inhibition IC50_{50} (µM)16.00 ± 0.04

This inhibition suggests a potential therapeutic role in managing Alzheimer's disease by enhancing cholinergic transmission .

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized various triazolo derivatives and tested their anticancer activity against multiple cell lines. The results indicated that the introduction of different substituents significantly influenced the compounds' potency, with fluorinated derivatives showing enhanced activity .

Study on Antimicrobial Efficacy

Another research article focused on evaluating the antimicrobial properties of triazolo derivatives against clinical strains of bacteria. The study concluded that compounds with a fluorophenyl moiety exhibited superior antibacterial activity compared to their non-fluorinated counterparts .

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